molecular formula C7H4ClIN2 B2754073 4-Chloro-5-iodo-1H-benzimidazole CAS No. 1806483-01-1

4-Chloro-5-iodo-1H-benzimidazole

Cat. No.: B2754073
CAS No.: 1806483-01-1
M. Wt: 278.48
InChI Key: OLAKLMSSIDHSMN-UHFFFAOYSA-N
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Description

“4-Chloro-5-iodo-1H-benzimidazole” is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is a part of many pharmaceutical drugs known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves a two-step process. The first step involves the construction of a benzene ring containing 1-2 diamino groups. The second step is the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazole derivatives are key components to functional molecules that are used in a variety of everyday applications. An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Scientific Research Applications

Chemical Synthesis Applications

4-Chloro-5-iodo-1H-benzimidazole serves as a crucial intermediate in the synthesis of complex molecules. A study by Duschmale et al. (2008) demonstrates its use in a highly efficient synthesis route for generating 1,2,5,6-tetrasubstituted benzimidazoles, highlighting its significance in facilitating the rapid generation of compound arrays and single representatives thereof, which are valuable in medicinal chemistry and materials science Duschmale, T. Woltering, & K. Bleicher, 2008.

Biological Activity and Potential Antimicrobial Agents

Benzimidazole derivatives, including those related to this compound, exhibit a range of biological activities. These compounds have been explored for their antimicrobial properties, as demonstrated by Bai et al. (2013), who synthesized a series of benzimidazole derivatives showing significant antifungal activity against several phytopathogens, underscoring the potential of these molecules in developing new fungicides Yu-Bin Bai, A. Zhang, Jiang-Jiang Tang, & Jin-Ming Gao, 2013.

Anticancer and Enzyme Inhibition

Research into benzimidazole derivatives extends into anticancer activity, with Rashid et al. (2015) designing and synthesizing compounds based on the benzimidazole core that were tested against a full panel of NCI 60 human cell lines, identifying specific derivatives with significant antiproliferative activity. This highlights the potential of this compound derivatives in cancer research and the development of new therapeutic agents M. Rashid, A. Husain, Ravinesh Mishra, et al., 2015.

Interaction with DNA

The interaction of benzimidazole derivatives with DNA is another area of interest. Zhang et al. (2014) explored the synthesis and biological evaluation of novel benzimidazole compounds, including their interaction with calf thymus DNA. This research provides insight into the molecular mechanisms by which these compounds exert their antimicrobial activity, potentially through DNA intercalation that blocks DNA replication Huizhen Zhang, Jian-Mei Lin, S. Rasheed, & Cheng‐He Zhou, 2014.

Future Directions

Benzimidazole derivatives have shown promise in the development of new drugs due to their broad range of chemical and biological properties. Future research in this area could focus on the development of potent urease inhibitors and the exploration of their potential therapeutic applications .

Mechanism of Action

Target of Action

4-Chloro-5-iodo-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic compound that has been widely studied for its broad range of chemical and biological properties . The primary targets of benzimidazole derivatives are often enzymes or receptors involved in critical biological processes.

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these pathways would depend on the specific targets of the compound and their roles in cellular processes.

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Properties

IUPAC Name

4-chloro-5-iodo-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAKLMSSIDHSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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